Ametantrone

Descripción general

Descripción

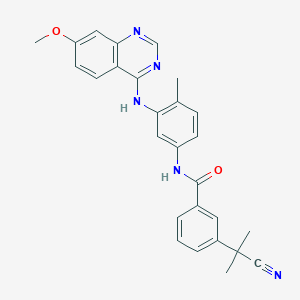

Ametantrone is an anticancer drug candidate that targets DNA . It is a topoisomerase II inhibitor of the anthrapyrazole family . It induces interstrand DNA cross-links in HeLa S3 cells . It is also an antitumor agent that intercalates into DNA and induces topoisomerase II (TOP2)-mediated DNA break .

Synthesis Analysis

Ametantrone has been synthesized by combining it with two identical peptide arms including a central Lys residue to selectively target palindromic sequences of DNA of malignant cells . The peptide arms are linked to the ametantrone core through 1,2,3-triazole . This new ametantrone derivative has been obtained thanks to a convergent synthetic pathway, whose key steps were double nucleophilic substitution performed on the ametantrone core, followed by “double-site” 1,3-dipolar cycloaddition affording the 1,4-disubstituted triazole linker almost quantitatively .Molecular Structure Analysis

The molecular weight of Ametantrone is 412.48 and its formula is C22H28N4O4 . The most promising compound results from derivatization of one of the side chains of the anthraquinone ring with the small aminoglycoside neamine through a short spacer .Chemical Reactions Analysis

Mitoxantrone and Ametantrone inhibit hydroperoxide-dependent initiation and propagation reactions in fatty acid peroxidation . They inhibited NADPH- cytochrome P-450 reductase- and xanthine oxidase- catalyzed conjugated diene formation from linoleic acid in a concentration-dependent manner .Physical And Chemical Properties Analysis

Ametantrone is a crystalline solid . Its molecular formula is C22H28N4O4 and its molecular weight is 412.5 .Aplicaciones Científicas De Investigación

DNA Intercalating Agent in Oncology

Ametantrone has been used as a DNA intercalating agent in oncology for years to eradicate cancer cells . However, these drugs generally suffer from a lack of selectivity for malignant tissues and consequently induce major side-effects .

Targeting Palindromic Sequences of DNA

Scientists have designed and synthesized an antitumor intercalating agent, Ametantrone, complemented with two identical peptide arms including a central Lys residue in order to selectively target palindromic sequences of DNA of malignant cells . This new Ametantrone derivative has been obtained thanks to a convergent synthetic pathway .

Reducing Cytotoxicity on Healthy Cells

The peptide derivative of Ametantrone was about ten-fold less cytotoxic than mitoxantrone on cancer cell lines, but about fifty times less cytotoxic on healthy cells . This study could open new avenues towards the design of targeted intercalating agents .

Regulating Tau pre-mRNA Alternative Splicing

Ametantrone-based compounds have been used as potential regulators of Tau pre-mRNA alternative splicing . Tau pre-mRNA contains a stem–loop structure involved in the regulation of the alternative splicing of tau protein .

Binding to Mutated RNA Sequences

The binding of Ametantrone-based compounds to mutated RNA sequences involved in the onset of some tauopathies such as FTDP-17 restores their thermodynamic stability to similar or even higher levels than that of the wild-type sequence . This reveals its potential as a modulator of Tau pre-mRNA splicing .

Mecanismo De Acción

Target of Action

Ametantrone is an anticancer drug candidate that primarily targets DNA . It is a topoisomerase II inhibitor of the anthrapyrazole family . This means that Ametantrone’s primary targets are the topoisomerase II enzymes, which play a crucial role in DNA replication and transcription .

Mode of Action

Ametantrone interacts with its targets, the topoisomerase II enzymes, by intercalating with DNA . This interaction results in the induction of interstrand DNA cross-links in tumor cells . These cross-links are observed only in cellular systems, suggesting that the metabolism of Ametantrone is a necessary step leading to DNA cross-linking .

Biochemical Pathways

The interaction of Ametantrone with topoisomerase II enzymes affects the biochemical pathways involved in DNA replication and transcription . By inducing interstrand cross-links in DNA, Ametantrone disrupts the normal functioning of these pathways, leading to the inhibition of tumor cell growth .

Result of Action

The molecular and cellular effects of Ametantrone’s action primarily involve the disruption of DNA synthesis and repair . By inducing interstrand cross-links in DNA, Ametantrone inhibits DNA replication and transcription, leading to the death of tumor cells .

Action Environment

The action, efficacy, and stability of Ametantrone can be influenced by various environmental factorsFor instance, the metabolism of Ametantrone, which is necessary for its action, occurs within the cellular environment .

Safety and Hazards

Ametantrone should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The design and synthesis of an antitumor intercalating agent Ametantrone complemented with two identical peptide arms including a central Lys residue in order to selectively target palindromic sequences of DNA of malignant cells could open new avenues towards the design of targeted intercalating agents .

Propiedades

IUPAC Name |

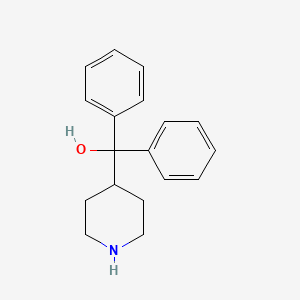

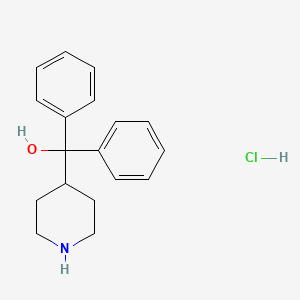

1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGSXKJJVBXWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70711-40-9 (diacetate salt) | |

| Record name | Ametantrone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60215153 | |

| Record name | Ametantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ametantrone | |

CAS RN |

64862-96-0 | |

| Record name | Ametantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64862-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ametantrone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ametantrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ametantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMETANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNT6041ST1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)

![4-(tert-Butoxy)-N-(2-(hydroxymethyl)benzo[d]thiazol-5-yl)benzamide](/img/structure/B1665890.png)

![4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide](/img/structure/B1665893.png)

![2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1665899.png)